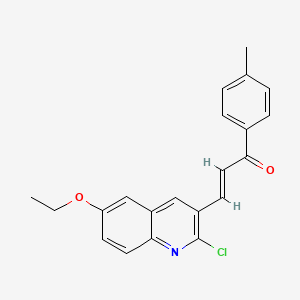

(E)-3-(2-chloro-6-ethoxyquinolin-3-yl)-1-(4-methylphenyl)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

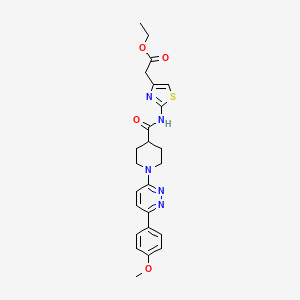

(E)-3-(2-chloro-6-ethoxyquinolin-3-yl)-1-(4-methylphenyl)prop-2-en-1-one, also known as CEQ, is a synthetic compound that has been widely studied for its potential applications in scientific research. CEQ is a quinoline-based compound that has been synthesized through a variety of methods, including the use of palladium-catalyzed coupling reactions and microwave-assisted synthesis. In

Aplicaciones Científicas De Investigación

Anticancer Potential

Research on quinoline derivatives, including those similar to the specified compound, has demonstrated significant anticancer potential. For instance, a study on quinolinyl acrylate derivatives evaluated against human prostate cancer cells highlighted the efficacy of these compounds in reducing viability, inhibiting adhesion, migration, invasion, and neoangiogenesis in prostate cancer cells, both in vitro and in vivo (Rodrigues et al., 2012). This suggests that quinoline-based compounds could be explored for their potential therapeutic benefits in cancer treatment.

Antioxidant Properties

Quinoline derivatives are also noted for their antioxidant properties, which are crucial in various applications, including food preservation and pharmaceuticals. For example, ethoxyquin, a related antioxidant, is widely used in animal feed to protect against lipid peroxidation, highlighting the importance of such compounds in extending the shelf life of food products (Blaszczyk et al., 2013). Although ethoxyquin's direct relation to the specified compound might be limited, the underlying chemical functionality that contributes to antioxidative properties could be relevant for further research and applications.

Materials Science and Corrosion Inhibition

In the field of materials science, quinoline compounds have shown promise as corrosion inhibitors, an application critical for protecting metals in various industrial environments. Research has demonstrated that certain Schiff bases derived from chloroquinoline effectively inhibit corrosion of mild steel in hydrochloric acid solution, showcasing the potential of quinoline compounds in enhancing material longevity and performance (Prabhu et al., 2008).

Propiedades

IUPAC Name |

(E)-3-(2-chloro-6-ethoxyquinolin-3-yl)-1-(4-methylphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClNO2/c1-3-25-18-9-10-19-17(13-18)12-16(21(22)23-19)8-11-20(24)15-6-4-14(2)5-7-15/h4-13H,3H2,1-2H3/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKHCHHHGCCYBK-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C=CC(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)/C=C/C(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(2-chloro-6-ethoxyquinolin-3-yl)-1-(4-methylphenyl)prop-2-en-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-4-{[3-(methoxycarbonyl)-5-propylthiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2688920.png)

![Methyl 3-(3,4,5-triethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2688929.png)

![4-[3-(2-Chloro-8-methylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2688933.png)

![3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2688934.png)